![molecular formula C15H13BrN4O4S2 B4923032 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide involves the inhibition of CA IX, which plays a crucial role in the regulation of pH in cancer cells. By inhibiting CA IX, 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide has selective inhibitory effects on CA IX, with no significant effects on other isoforms of carbonic anhydrase. It has also been shown to have low toxicity in vitro, making it a promising candidate for further development as an anticancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide is its selective inhibitory effects on CA IX, which makes it a promising candidate for the development of anticancer drugs. However, one limitation is the need for further studies to investigate its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide. One direction is the further optimization of its structure to improve its selectivity and efficacy as an anticancer drug. Another direction is the investigation of its potential applications in other diseases, such as glaucoma and epilepsy. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide involves the reaction of 4-aminobenzenesulfonamide with 3-nitrobenzene-1,2-diamine and 2-bromoacetyl bromide in the presence of a base. The product is then purified using column chromatography to obtain the hydrobromide salt form of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide.
Scientific Research Applications
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This makes 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2.BrH/c16-25(22,23)13-6-4-11(5-7-13)17-15-18-14(9-24-15)10-2-1-3-12(8-10)19(20)21;/h1-9H,(H,17,18)(H2,16,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANWDDGUDXSALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5807729 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.